3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride
Description
3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-imidazol-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-6(2)10-7(9-5)3-4-8(11)12;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRISJEOPCDPYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CCC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219373-98-3 | |
| Record name | 3-(4,5-dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of an aldehyde with an amine and a dicarboxylic acid.
Substitution at the Imidazole Ring: The imidazole ring is then substituted with the appropriate groups to form 4,5-dimethyl-1H-imidazol-2-yl.
Attachment of the Propanoic Acid Group: The propanoic acid group is attached to the imidazole ring through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, such as halides and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazole derivatives.
Scientific Research Applications
3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the role of imidazole derivatives in various biological processes.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride is similar to other imidazole derivatives, such as oxymetazoline and 3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride. it has unique structural features and properties that distinguish it from these compounds. The presence of the propanoic acid group and the specific substitution pattern on the imidazole ring contribute to its uniqueness.
Biological Activity
3-(4,5-Dimethyl-1H-imidazol-2-yl)propanoic acid hydrochloride is a notable compound within the class of imidazole derivatives. Its unique structure, featuring a propanoic acid moiety attached to an imidazole ring, suggests potential biological activities that can be leveraged in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H12N2O2·HCl
- CAS Number : 2219373-98-3
- Molecular Weight : 196.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This interaction can modulate various signaling pathways, leading to different physiological responses. Key mechanisms include:
- Receptor Binding : The compound may bind to imidazole-related receptors, influencing cellular responses.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Hydrogen Bonding and π-stacking : These interactions enhance its affinity for biological targets, crucial for its efficacy.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of imidazole derivatives. For instance:
- Broth Dilution Method : This method has been employed to assess the compound's effectiveness against various bacterial strains. Results show promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound could serve as a template for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies involving various cancer cell lines have shown:
- Caco-2 Cells : It significantly reduced cell viability by approximately 39.8% compared to untreated controls (p < 0.001), indicating potential as an anticancer agent .
Case Studies
- Antimicrobial Evaluation : A study synthesized various imidazole derivatives and tested their antimicrobial activity against multiple pathogens. The results indicated that specific modifications on the imidazole ring enhanced bioactivity, with this compound showing significant promise .
- Anticancer Research : Research focusing on the effects of this compound on cancer cells demonstrated its ability to induce cytotoxicity in Caco-2 cells, highlighting its potential role in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
